molecular formula C11H16BNO3 B088902 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol CAS No. 1310383-01-7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B088902
CAS No.: 1310383-01-7
M. Wt: 221.06 g/mol
InChI Key: LZPQXSAHAXDVRY-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol (TMDO) is a synthetic compound that has been studied for its potential applications in scientific research. TMDO is a boron-containing heterocyclic compound with a pyridine ring structure, and it is produced through a condensation reaction of boric acid and pyridine. The compound has been found to possess interesting properties that make it a useful tool for a variety of scientific applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Crystallography : This compound has been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT). For example, derivatives of the compound were obtained through a three-step substitution reaction, with their structures confirmed by these methods. The molecular structures were further calculated using DFT and compared with X-ray diffraction values, revealing that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

  • Conformational Analysis : Conformational and crystallographic analyses of these compounds have been performed, indicating the consistency of molecular structures from DFT calculations with those determined by single crystal X-ray diffraction. Molecular electrostatic potential and frontier molecular orbitals of these compounds were also investigated using DFT, revealing some of their physicochemical properties (Huang et al., 2021).

Role in Suzuki Coupling Reactions

  • Suzuki Coupling and Synthesis of Medicinal Compounds : The compound and its derivatives play a role in the Suzuki coupling reactions, which are pivotal in synthesizing medicinally important compounds. For instance, an optimized synthesis process involving the compound has been developed for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, a class of compounds with significant medicinal relevance (Bethel et al., 2012).

  • Application in Organic Syntheses : This compound has been used in various organic syntheses, including the preparation of 3-pyridin-3-ylquinoline via Suzuki coupling (Li et al., 2005).

Polymer Synthesis and Properties

  • In Polymer Chemistry : The compound has applications in polymer chemistry, such as in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers exhibit various properties like solubility in common organic solvents and distinct molecular weights (Welterlich et al., 2012).

  • Luminescent Properties in Copolymers : This compound is used in the synthesis of fluorene copolymers with DCM pendants, which exhibit luminescent properties. These copolymers show emission in both the main chain and DCM units and have potential applications in the field of photoluminescence (Cheon et al., 2005).

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQXSAHAXDVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590556
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-01-7
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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